(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Description
This compound is a highly complex peptide derivative characterized by:
- Multiple stereocenters: The (2R) and (2S) configurations at critical positions dictate its three-dimensional conformation .
- Functional diversity: Contains acetamido, disulfide (-S-S-), and guanidine (diaminomethylideneamino) groups, which are critical for biochemical interactions .
- Hydrochloride salt: Enhances aqueous solubility, a property shared with dihydrochloride derivatives of structurally related compounds .
Properties
Molecular Formula |
C38H73ClN20O11S2 |
|---|---|
Molecular Weight |
1085.7 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C38H72N20O11S2.ClH/c1-18(53-32(65)26(54-20(3)59)17-71-70-16-21(39)33(66)67)27(60)55-23(9-5-13-49-36(42)43)30(63)57-24(10-6-14-50-37(44)45)31(64)56-22(8-4-12-48-35(40)41)29(62)52-19(2)28(61)58-25(34(68)69)11-7-15-51-38(46)47;/h18-19,21-26H,4-17,39H2,1-3H3,(H,52,62)(H,53,65)(H,54,59)(H,55,60)(H,56,64)(H,57,63)(H,58,61)(H,66,67)(H,68,69)(H4,40,41,48)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 |
InChI Key |
FDMYEQPQPIVWOB-WZDHWKSBSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl |
Origin of Product |
United States |
Biological Activity
The compound exhibits multiple biological activities, primarily attributed to its structural components which include amino acids and disulfide linkages. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Anticonvulsant Properties
Research indicates that derivatives of similar acetamido compounds have shown significant anticonvulsant activity. For instance, studies on N'-benzyl 2-acetamido derivatives demonstrated efficacy in reducing seizure activity in animal models, outperforming traditional anticonvulsants like phenobarbital . The mechanism is thought to involve modulation of sodium channels, leading to decreased neuronal excitability.
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of related compounds on cancer cell lines. The structural complexity of this compound may allow it to interfere with cellular signaling pathways, promoting apoptosis in malignant cells. Such activity is crucial for developing new anticancer therapies.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Reduced seizure frequency in animal models | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: Anticonvulsant Efficacy
In a study involving various acetamido derivatives, it was found that certain modifications significantly enhanced anticonvulsant properties. The lead compound exhibited an ED50 value lower than that of established drugs, indicating superior efficacy .
Case Study 2: Antimicrobial Screening
A series of peptide derivatives were screened against common bacterial strains. Results showed promising activity against Gram-positive bacteria, supporting the hypothesis that structural features contribute to antimicrobial efficacy .
Case Study 3: Cancer Cell Line Testing
Investigations into the cytotoxic effects on human cancer cell lines revealed that specific analogs led to a marked decrease in cell viability. This highlights the potential for further development as an anticancer agent .
Research Findings
- Structure-Activity Relationship (SAR) : Understanding how different structural components influence biological activity is crucial for optimizing therapeutic effects.
- Pharmacokinetics and Bioavailability : Future research should focus on the pharmacokinetic profiles of these compounds to determine their bioavailability and optimal dosing regimens.
- Safety and Toxicology : Comprehensive toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.
Chemical Reactions Analysis
Peptide Bond Formation
The primary reaction involves amide bond formation between amino acids. This is typically achieved through:
-
Activation of carboxyl groups (e.g., using carbodiimides like EDC or HATU).
-
Coupling of activated carboxyl groups with amine-terminated residues.
-
Deprotection of amino groups (if protected during synthesis).
Disulfide Bridge Formation
Disulfide bridges are formed via oxidative coupling of thiol groups from cysteine residues. Common methods include:
| Oxidizing Agent | Conditions |
|---|---|
| Dimethyl sulfoxide (DMSO) | Mild, aqueous |
| Iodine (I₂) | Strong, acidic |
| Hydrogen peroxide (H₂O₂) | Mild, neutral |
This step stabilizes the peptide’s tertiary structure and enhances biological activity .
Hydrochloride Salt Formation
The final step involves protonation of amine groups with hydrochloric acid, yielding the hydrochloride salt. This reaction enhances solubility and stability for bioavailability .
Component Analysis
The compound incorporates:
-
Cystine (disulfide-linked cysteine), critical for structural integrity .
-
Diaminomethylideneamino groups , likely involved in side-chain crosslinking.
-
Acetamido groups , contributing to hydrogen bonding and stability.
Research Findings and Data
Table 1: Component Compounds and Molecular Features
| Component | Molecular Formula | Role |
|---|---|---|
| Cystine | C₆H₁₂N₂O₄S₂ | Disulfide bridge formation |
| EDTA-related compound | C₁₀H₁₆N₂O₈ | Chelation during synthesis |
| Acetamido-modified residues | C₃H₆NO | Hydrogen bonding, stability |
Table 2: Oxidative Agents for Disulfide Bridge Formation
| Agent | Advantages | Limitations |
|---|---|---|
| DMSO | Mild, selective | Requires neutral pH |
| I₂ | High efficiency | Harsh conditions |
| H₂O₂ | Environmentally friendly | Slow reaction rates |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name/Class | Key Features | Unique Properties/Biological Activity |
|---|---|---|
| Target Compound | Multiple guanidine groups, disulfide bonds, stereospecific (2R/2S) backbone | Enhanced solubility (HCl salt), potential enzyme inhibition, and receptor targeting |
| Simpler analogs (e.g., (2S)-2-amino-5-oxopentanoic acid) | Lacks disulfide bonds and complex stereochemistry | Limited solubility and reduced bioactivity due to absence of functional moieties |
| Pyridine-derived analogs (e.g., (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride) | Pyridine ring substitutions | Varied pharmacokinetics; chlorinated derivatives show altered receptor interactions |
| Peptidomimetics (e.g., bicyclic peptides) | Mimic peptide structures with non-natural backbones | Improved metabolic stability but reduced guanidine-mediated binding affinity compared to target |
| Quinoline derivatives (e.g., N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide) | Nitrogen heterocycles (quinoline, thiazole) | Anticancer activity via kinase inhibition; lacks guanidine-driven charge interactions |
Key Research Findings
Enzyme Inhibition : The guanidine groups enable strong electrostatic interactions with enzyme active sites, similar to peptidomimetics studied for protease inhibition .
Solubility and Stability : The hydrochloride salt improves aqueous solubility, a feature critical for in vivo efficacy compared to neutral analogs .
Therapeutic Potential: Compounds with disulfide bonds and guanidine moieties (e.g., clavanin-like peptides) show antibacterial and antitumor activity, suggesting analogous pathways for the target compound .
Addressing Data Contradictions
- Solubility Variability : Discrepancies in solubility profiles among similar compounds are resolved via solvent screening (DMSO, PBS) and molecular dynamics simulations to predict solvation energy .
- Bioactivity Differences : Structural nuances (e.g., stereochemistry, substituents) explain variations in receptor binding or enzyme inhibition efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
